2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid

Bifunctional building blocks Azetidine amino acids Medicinal chemistry

2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid (CAS 1701692-92-3) is a bifunctional azetidine-based amino acid building block bearing a tert-butoxycarbonyl (Boc) protecting group, a 3-propylamino substituent, and a pendant acetic acid moiety. With a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol, it belongs to the class of conformationally restricted N-Boc-azetidine-3-acetic acid derivatives that serve as GABA isosteres and chiral amino acid precursors for pharmaceutical research and DNA-encoded library construction.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Cat. No. B8221662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCNC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O
InChIInChI=1S/C13H24N2O4/c1-5-6-14-13(7-10(16)17)8-15(9-13)11(18)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,16,17)
InChIKeyPKTDTAMQGMJTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid (CAS 1701692-92-3) – Structural Identity & Procurement Baseline


2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid (CAS 1701692-92-3) is a bifunctional azetidine-based amino acid building block bearing a tert-butoxycarbonyl (Boc) protecting group, a 3-propylamino substituent, and a pendant acetic acid moiety . With a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol, it belongs to the class of conformationally restricted N-Boc-azetidine-3-acetic acid derivatives that serve as GABA isosteres and chiral amino acid precursors for pharmaceutical research and DNA-encoded library construction [1]. The compound is commercially available from multiple suppliers at ≥98% purity (NLT 98%) and is manufactured under ISO-certified quality systems .

Why 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid Cannot Be Replaced by Simpler N-Boc-Azetidine Acetic Acid Analogs


Generic substitution with the widely available N-Boc-3-azetidine acetic acid (CAS 183062-96-6, MW 215.25) or its N-alkylamino variants with shorter alkyl chains (methyl, ethyl) fails because the 3-propylamino substituent in the target compound introduces a secondary amine handle that is absent in the unsubstituted analog, fundamentally altering hydrogen-bonding capacity, lipophilicity, and synthetic versatility [1]. In the context of GABA transporter pharmacology, the nature and positioning of N-alkyl substituents on the azetidine scaffold have been shown to directly modulate affinity for GAT-1 and GAT-3 transporter subtypes, with lipophilic N-alkylated derivatives exhibiting distinct potency profiles compared to their N-unsubstituted counterparts [2]. The propylamino group in the target compound provides an additional site for further derivatization (e.g., reductive amination, acylation, or sulfonylation) that cannot be accessed with simpler analogs, making direct interchange structurally and functionally invalid [1].

Quantitative Differentiation Evidence: 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid vs. Closest Analogs


Dual Functional Handle Architecture: Propylamino + Acetic Acid vs. Single-Handle N-Boc-3-Azetidine Acetic Acid

The target compound possesses two chemically orthogonal functional handles — a 3-propylamino secondary amine and a pendant acetic acid — on the same azetidine ring under Boc protection, whereas the simplest commercial analog N-Boc-3-azetidine acetic acid (CAS 183062-96-6, MW 215.25) bears only the acetic acid moiety with no N-alkylamino substituent [1]. This structural difference increases the number of hydrogen bond donors from 1 (COOH only) to 2 (COOH + NH) and hydrogen bond acceptors from 4 to 5, expanding the topological polar surface area (TPSA) from approximately 66.8 Ų to approximately 78.4 Ų . The dual-handle architecture enables sequential orthogonal derivatization strategies (e.g., amide coupling at the acetic acid followed by reductive amination at the propylamino group) that are impossible with mono-functional analogs [1].

Bifunctional building blocks Azetidine amino acids Medicinal chemistry

N-Alkyl Chain Length and Lipophilicity Gradient: Propyl vs. Methyl and Ethyl Analogs

Within the homologous series of 2-{1-[(tert-butoxy)carbonyl]-3-(alkylamino)azetidin-3-yl}acetic acids, the N-alkyl substituent length directly governs molecular weight and predicted lipophilicity. The target propylamino compound (MW 272.34) is differentiated from the ethylamino analog (CAS 1697047-80-5, MW 258.31) by +14.03 Da and from the methylamino analog (CAS 1700502-86-8, MW 244.29) by +28.05 Da . In the broader context of azetidine-based GABA uptake inhibitors, Faust et al. (2010) demonstrated that N-alkylated lipophilic azetidine derivatives exhibit distinct GAT-1 and GAT-3 affinity profiles compared to their N-unsubstituted counterparts, with the nature of the lipophilic residue being a critical determinant of transporter subtype selectivity [1]. The incremental logP increase conferred by the propyl chain (estimated ΔlogP of +0.5 to +0.6 vs. the methyl analog based on the Hansch π constant for methylene) translates to a measurable difference in predicted membrane permeability [1].

Lipophilicity optimization Structure-activity relationship GABA transporter

Purity Specification and ISO-Certified Manufacturing vs. Research-Grade Alternatives

The target compound is commercially available with a certified purity of NLT 98% (GC/HPLC) from multiple ISO-certified manufacturers, including MolCore (ISO-certified production) and Leyan (98% purity specification) . In contrast, the closely related methylamino analog (CAS 1700502-86-8) is typically offered at a lower minimum purity specification of NLT 97% or 95% depending on the supplier . For the unsubstituted N-Boc-3-azetidine acetic acid (CAS 183062-96-6), purity specifications range from ≥95% (neutralization titration) to ≥98% (GC) across different vendors, with melting point specifications of 116–120 °C providing an additional identity verification criterion that is not uniformly available for the target compound .

Quality assurance ISO certification Procurement specification

Conformational Restriction by Azetidine Ring: Scaffold Rigidity vs. Linear GABA Analogs

The azetidine ring in the target compound provides conformational restriction that is absent in linear GABA analogs such as 4-aminobutyric acid or simple N-Boc-protected linear amino acids. Azetidine derivatives have been explicitly employed as conformationally constrained GABA or β-alanine analogs to evaluate potency as GABA-uptake inhibitors, with the rigid four-membered ring limiting rotational freedom and pre-organizing the pharmacophore for transporter binding [1]. The (azetidin-3-yl)acetic acid scaffold (compound VIII in Gudelis et al.) has been identified as a direct structural analogue of GABA, with the azetidine ring serving as a conformationally restricted bioisostere of the flexible GABA backbone [2]. The optimized minimum-energy geometry of azetidine (C₃H₇N) has been determined via ab initio and DFT calculations, confirming a well-defined ring pucker that constrains the spatial orientation of substituents compared to the more flexible pyrrolidine (C₄H₉N) or piperidine (C₅H₁₁N) rings [3].

Conformational restriction GABA isostere Drug design

Synthetic Tractability: Propylamino as a Latent Diversification Point for DNA-Encoded Library Construction

The target compound's 3-propylamino substituent serves as a latent diversification point that can undergo further functionalization (N-alkylation, N-acylation, N-sulfonylation, or reductive amination) after initial coupling through the acetic acid handle, enabling a two-dimensional diversification strategy [1]. This capability is particularly relevant for DNA-encoded chemical library (DECL) construction, where bifunctional amino acid building blocks bearing orthogonal protecting groups are essential for sequential on-DNA chemistry [2]. The simpler N-Boc-3-azetidine acetic acid (CAS 183062-96-6) lacks this secondary amine diversification handle entirely, limiting its utility to a single dimension of chemical space exploration . The 6-step synthetic methodology for enantiomerically pure α-substituted [1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acids, as described by Gudelis et al., confirms the synthetic tractability of this scaffold class for producing chiral building blocks [1].

DNA-encoded libraries Combinatorial chemistry Parallel synthesis

Optimal Application Scenarios for 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Restricted GABA Transporter Ligands with Tunable Lipophilicity

The target compound is ideally suited as a starting material for the synthesis of N-alkylated azetidine-based GABA uptake inhibitors targeting GAT-1 and/or GAT-3 transporters. The propylamino substituent provides a pre-installed lipophilic element that, based on the SAR established by Faust et al. (2010), directly influences transporter subtype affinity and selectivity [1]. Researchers can capitalize on the bifunctional architecture to couple a lipophilic N-alkyl residue at the acetic acid position while retaining the propylamino group for additional modulation, enabling systematic exploration of dual-site pharmacophore models. The conformational restriction imposed by the azetidine ring ensures that the carboxylic acid and amine motifs are presented in a geometry that mimics bound GABA conformations, as validated by the structural studies of Gudelis et al. (2024) [2].

Two-Dimensional Diversity Library Construction for DNA-Encoded Chemical Library (DECL) Screening

The orthogonal reactivity of the acetic acid (carboxylic acid handle for amide coupling) and propylamino (secondary amine for N-functionalization) groups makes this compound a superior building block for DECL construction. In contrast to the mono-functional N-Boc-3-azetidine acetic acid, which offers only a single diversification point, the target compound enables a two-dimensional library design where diversity elements can be introduced sequentially at two distinct positions [3]. The Boc group provides orthogonal protection during on-DNA chemistry, and the azetidine ring's compact size minimizes molecular weight inflation while maintaining conformational rigidity — a critical consideration for maintaining drug-like properties in library compounds . This scaffold class was explicitly identified by Gudelis et al. as valuable for the generation of DNA-encoded peptide libraries [2].

Enantioselective Synthesis of Chiral α-Substituted Azetidine Acetic Acids for CNS Drug Discovery

The target compound serves as a precursor for the synthesis of enantiomerically pure α-substituted [1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acids via the 6-step chiral auxiliary methodology developed by Gudelis et al. (2024) [2]. The propylamino group at the 3-position provides an additional stereochemical anchor point that can influence diastereoselectivity during chiral resolution steps. For CNS drug discovery programs targeting conditions such as epilepsy, anxiety, or neuropathic pain where GABAergic modulation is therapeutically validated, the ability to access both enantiomers in optically pure form is essential for establishing stereochemistry-activity relationships and meeting regulatory requirements for chiral purity [1].

Multi-Step Parallel Synthesis of Azetidine-Containing Peptidomimetics

In medicinal chemistry campaigns requiring systematic exploration of peptidomimetic space, the target compound's dual-handle architecture enables a convergent synthetic strategy: the acetic acid moiety can be coupled to a solid-phase resin or a peptide fragment, while the propylamino group can be simultaneously or sequentially diversified via reductive amination with aldehyde building blocks. This parallel approach reduces the number of synthetic steps compared to a linear sequence using mono-functional building blocks [3]. The consistent ≥98% purity specification across major suppliers (MolCore, Leyan) ensures reproducible coupling efficiency in automated parallel synthesizers, minimizing the need for intermediate purification and reducing attrition in high-throughput synthesis workflows .

Quote Request

Request a Quote for 2-{1-[(Tert-butoxy)carbonyl]-3-(propylamino)azetidin-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.